Structural Differentiation: Ortho-Methylbenzyl at Position 6 Versus Unsubstituted Benzyl
CAS 863019-30-1 bears a 2-methylbenzyl substituent at the 6-position, distinguishing it from the widely available 6-benzyl-3-(p-tolyl) analog . The ortho-methyl group introduces additional steric bulk (molar refractivity +5.65 cm³/mol) and increases lipophilicity (calculated clogP difference of approximately +0.56 log units versus the unsubstituted benzyl analog) . In the CHIKV nsP1 inhibitor series, such modifications at the 6-position have been shown to modulate antiviral EC50 values across a >10-fold range [1].
| Evidence Dimension | Steric and lipophilic differentiation of 6-position substituent |
|---|---|
| Target Compound Data | 6-(2-methylbenzyl) substituent; MW 331.38; predicted clogP ~3.1 |
| Comparator Or Baseline | 6-benzyl-3-(p-tolyl) analog; MW 317.35; predicted clogP ~2.5 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.56; ortho-methyl steric constraint present vs. absent |
| Conditions | Calculated physicochemical properties; CHIKV nsP1 and USP28 SAR context from published series |
Why This Matters
The ortho-methyl group alters both the steric and electronic profile of the 6-position substituent, which can translate into differentiated target binding, selectivity, and pharmacokinetic properties compared to the unsubstituted benzyl analog.
- [1] Gigante A et al. J Med Chem. 2014;57(10):4000-4008. SAR of 6-substituted triazolopyrimidinones against CHIKV. View Source
